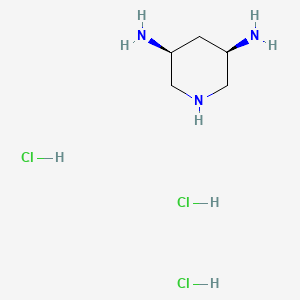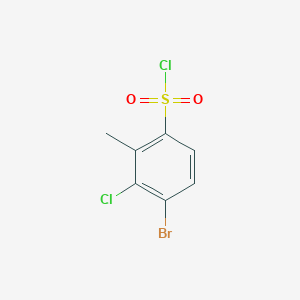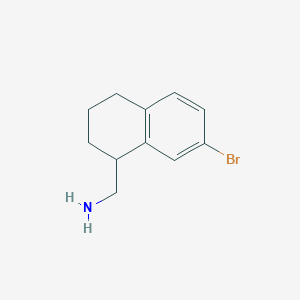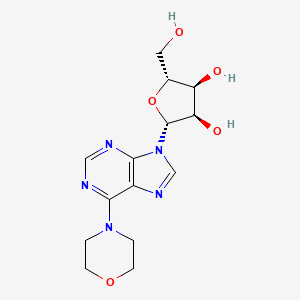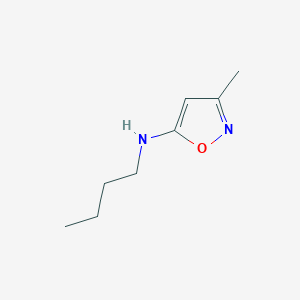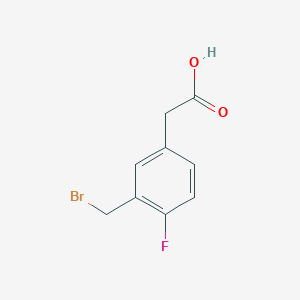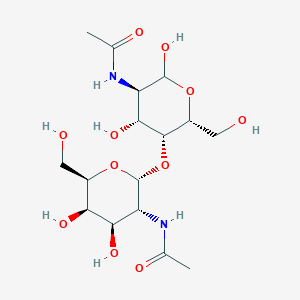
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose is a complex carbohydrate derivative known for its role in various biological processes. This compound is a type of glycopeptide, which means it consists of a peptide linked to a carbohydrate moiety. Glycopeptides are significant in the study of cell biology and immunology due to their involvement in cell-cell recognition and signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method involves the use of glycosyl donors and acceptors in the presence of catalysts to form the glycosidic bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver triflate or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. These methods ensure high yield and purity of the final product. The process typically includes the use of solid-phase synthesis techniques, where the glycopeptide is assembled step-by-step on a solid support, followed by cleavage and purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the carbohydrate moiety, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to alter the functional groups, typically employing reagents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the molecule, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like azides or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycopeptides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and infections.
Industry: Utilized in the production of biocompatible materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets, such as lectins and glycoproteins. These interactions can trigger signaling pathways that regulate various cellular functions, including immune responses and cell adhesion. The carbohydrate moiety plays a crucial role in these interactions by binding to specific receptors on the cell surface.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-deoxy-D-galactopyranose: A simpler carbohydrate derivative with similar biological functions.
2-Acetamido-2-deoxy-D-glucopyranose: Another glycopeptide with comparable properties but different structural features.
N-Acetylglucosamine: A common monosaccharide involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of multiple acetamido groups. These structural features contribute to its distinct biological activities and make it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H28N2O11 |
|---|---|
Molekulargewicht |
424.40 g/mol |
IUPAC-Name |
N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14+,15?,16-/m1/s1 |
InChI-Schlüssel |
CDOJPCSDOXYJJF-GAOBXVHJSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)

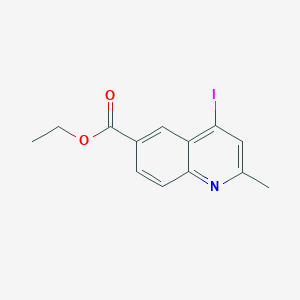
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
